molecular formula C5H11NO4 B14223284 4-amino-4-deoxy-alpha-L-arabinopyranose CAS No. 734501-73-6

4-amino-4-deoxy-alpha-L-arabinopyranose

Cat. No.: B14223284
CAS No.: 734501-73-6
M. Wt: 149.15 g/mol
InChI Key: OEVMNXDFKAZCIM-QMKXCQHVSA-N
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Description

4-amino-4-deoxy-alpha-L-arabinopyranose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the fourth carbon position. It is an important intermediate in various biochemical pathways and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-deoxy-alpha-L-arabinopyranose typically involves the reduction of 4-nitro-4-deoxy-alpha-L-arabinopyranose. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions generally include a solvent like ethanol and a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-4-deoxy-alpha-L-arabinopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions include nitroso, nitro, hydroxylamine, acylated, and alkylated derivatives .

Scientific Research Applications

4-amino-4-deoxy-alpha-L-arabinopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-4-deoxy-alpha-L-arabinopyranose involves its incorporation into bacterial cell walls. It modifies lipid A, a component of the bacterial outer membrane, thereby contributing to resistance against polymyxin and other cationic antimicrobial peptides. This modification reduces the binding affinity of these peptides, enhancing bacterial survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-4-deoxy-alpha-D-glucopyranose
  • 4-amino-4-deoxy-alpha-D-galactopyranose
  • 4-amino-4-deoxy-alpha-D-mannopyranose

Uniqueness

4-amino-4-deoxy-alpha-L-arabinopyranose is unique due to its specific role in bacterial resistance mechanisms. Unlike its similar compounds, it is specifically involved in the modification of lipid A, which is crucial for bacterial survival under antibiotic stress .

Properties

CAS No.

734501-73-6

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2R,3R,4S,5S)-5-aminooxane-2,3,4-triol

InChI

InChI=1S/C5H11NO4/c6-2-1-10-5(9)4(8)3(2)7/h2-5,7-9H,1,6H2/t2-,3-,4+,5+/m0/s1

InChI Key

OEVMNXDFKAZCIM-QMKXCQHVSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)N

Canonical SMILES

C1C(C(C(C(O1)O)O)O)N

Origin of Product

United States

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